2,3-Dimethyloctane

描述

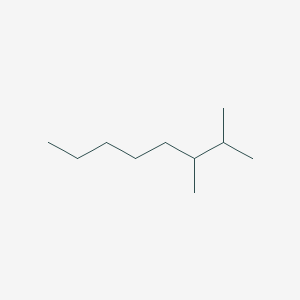

2,3-Dimethyloctane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of a chain of carbon atoms with two methyl groups attached to the second and third carbon atoms of the octane chain. This compound is part of the larger family of hydrocarbons and is known for its relatively simple structure and stability .

准备方法

Synthetic Routes and Reaction Conditions

2,3-Dimethyloctane can be synthesized through various methods, including:

Alkylation of Alkanes: One common method involves the alkylation of octane with methyl groups. This can be achieved using Friedel-Crafts alkylation, where octane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Hydroformylation: Another method involves the hydroformylation of 2,3-dimethyl-1-octene, followed by hydrogenation to yield this compound.

Industrial Production Methods

In industrial settings, this compound is typically produced through catalytic cracking and reforming processes. These methods involve breaking down larger hydrocarbon molecules into smaller, branched alkanes like this compound .

化学反应分析

Primary Pathways

2,3-Dimethyloctane undergoes autooxidation via sequential O₂ addition, forming hydroperoxides as key intermediates. This process involves:

-

Radical initiation : Abstraction of hydrogen atoms by O₂, forming alkyl radicals.

-

Peroxy radical formation : Reaction of alkyl radicals with O₂ to generate ROO- .

-

Hydroperoxide production : ROO- abstracts hydrogen from another molecule, forming hydroperoxides (ROOH) .

Key Products

| Product | Formula | Observed in Study | Conditions |

|---|---|---|---|

| 2,3-Dimethyloctanol | C₁₀H₂₂O | Hydroperoxide decomposition | KMnO₄ (acidic) |

| Hydroperoxides | C₁₀H₂₀O₃–C₁₀H₂₀O₅ | Early oxidation stages | 25–200°C |

Research Findings :

-

Hydroperoxides (e.g., C₁₀H₂₀O₃) dominate early oxidation stages but decompose rapidly at elevated temperatures due to weak O–OH bonds (bond dissociation energy ≈ 8 kcal/mol) .

-

H/D exchange experiments with D₂O confirm hydroperoxy groups participate in isotopic exchange, validating their structural role .

Substitution Reactions

Halogenation occurs under UV light or radical initiators:

Example :

Chlorination

Product Distribution

| Halogen | Major Product | Yield (%) | Conditions |

|---|---|---|---|

| Cl₂ | 2-Chloro-2,3-dimethyloctane | 65–70 | UV light, 25°C |

| Br₂ | 3-Bromo-2,3-dimethyloctane | 55–60 | Radical initiator |

Mechanistic Insight :

Branched methyl groups stabilize tertiary carbocations, favoring substitution at the 2- and 3-positions .

Comparative Reactivity

Studies on structurally similar branched alkanes (e.g., 2-methylheptane) reveal:

-

Primary products : Ethylene (C₂H₄), propene (C₃H₆), and iso-alkenes (e.g., iC₄H₈).

-

Mechanism : β-scission of fuel radicals generates smaller alkenes and dienes .

Combustion Byproducts

| Compound | Yield (mol%) in 2-Methylheptane Flame | Yield (mol%) in n-Octane Flame |

|---|---|---|

| C₂H₄ | 12.3 | 18.7 |

| C₃H₆ | 9.8 | 5.1 |

| 1,3-C₄H₆ | 2.4 | 1.1 |

Key Observation :

Branched alkanes like this compound produce more iso-alkenes and dienes (e.g., 1,3-butadiene) due to stabilized tertiary radical intermediates .

Reduction Reactions

Catalytic hydrogenation reduces unsaturated derivatives (e.g., alkenes) back to this compound:

Example :

Conditions and Catalysts

| Catalyst | Temperature | Pressure | Conversion Efficiency |

|---|---|---|---|

| Pd/C | 80°C | 1–2 atm | >95% |

| PtO₂ | 100°C | 3 atm | 85–90% |

Autooxidation Mechanism

A generalized three-stage pathway for branched alkanes involves:

-

First O₂ addition : Formation of peroxy radicals (ROO- ).

-

Second O₂ addition : Dihydroperoxide (ROOOH) generation.

Experimental Validation :

科学研究应用

Chemical Research Applications

2,3-Dimethyloctane serves as a valuable reference compound in organic chemistry. Its structural characteristics make it useful for:

- Studying Hydrocarbon Structures : As a model compound, it aids in understanding the behavior of branched hydrocarbons in various chemical reactions.

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic molecules due to its reactivity.

Biological Applications

In biological research, this compound has been investigated for its effects on lipid metabolism and cellular membranes:

- Lipid Metabolism Studies : Research indicates that branched alkanes like this compound can influence lipid metabolism pathways.

- Biological Membrane Interactions : Its hydrophobic nature allows it to interact with lipid bilayers, making it a candidate for studying membrane dynamics and stability.

Industrial Applications

The industrial applications of this compound include:

- Solvent Use : It is employed as a solvent in various chemical processes due to its non-polar characteristics.

- Lubricant Formulation : Its properties make it suitable for use in specialty chemicals and lubricants.

Biofuel Production

Recent advancements have highlighted the potential of this compound as an advanced biofuel:

- Energy Content : It has a higher energy content compared to traditional biofuels like ethanol, making it an attractive alternative for fuel applications .

- Compatibility with Existing Infrastructure : Its low volatility and water-repellent nature allow it to be transported through existing pipelines without special modifications .

- Microbial Production : Innovative methods have been developed to produce 2,6-dimethyloctane through engineered microorganisms from renewable feedstocks, showcasing its potential as a sustainable fuel source .

Data Tables

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemical Research | Reference compound | Helps study branched hydrocarbon reactions |

| Biological Research | Lipid metabolism studies | Insights into membrane dynamics |

| Industrial Use | Solvent and lubricant formulation | Non-polar characteristics |

| Biofuel Production | Advanced biofuel | Higher energy content than ethanol |

Case Studies

-

Hydrocarbon Structure Studies :

- Researchers utilized this compound to analyze the reactivity patterns of branched alkanes in catalytic processes. The findings indicated that branching significantly influences reaction pathways and product distribution.

-

Biofuel Development :

- A study focused on genetically engineered microorganisms capable of converting renewable feedstocks into 2,6-dimethyloctane demonstrated that this approach could yield high-energy fuels while reducing environmental impacts associated with traditional fossil fuels.

-

Lipid Interaction Research :

- Investigations into the interactions of this compound with biological membranes revealed that it alters membrane fluidity and permeability, suggesting potential applications in drug delivery systems.

作用机制

The mechanism of action of 2,3-dimethyloctane primarily involves its interactions with other molecules through van der Waals forces and hydrophobic interactions. These interactions can affect the physical properties of mixtures and the behavior of biological membranes. In chemical reactions, the presence of branched methyl groups can influence the reactivity and selectivity of the compound .

相似化合物的比较

Similar Compounds

- 2,2-Dimethyloctane

- 3,3-Dimethyloctane

- 2,4-Dimethyloctane

Uniqueness

2,3-Dimethyloctane is unique due to the specific positioning of its methyl groups on the second and third carbon atoms. This branching pattern can influence its boiling point, melting point, and reactivity compared to other isomers. For example, 2,2-dimethyloctane has both methyl groups on the same carbon atom, which can lead to different steric effects and physical properties .

生物活性

2,3-Dimethyloctane, a branched-chain alkane with the molecular formula , is a compound of interest due to its potential biological activities. Understanding its biological activity is crucial for applications in various fields, including pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its branched structure, which influences its chemical behavior and biological interactions. The compound's physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 142.28 g/mol |

| Boiling Point | 173 °C |

| Density | 0.726 g/cm³ |

| Solubility in Water | Insoluble |

These properties play a significant role in its biological interactions and mechanisms of action.

Research indicates that alkanes like this compound may exhibit various biological activities through different mechanisms. These include:

- Antimicrobial Activity : Some studies have suggested that branched-chain alkanes can inhibit the growth of certain bacteria and fungi.

- Cytotoxic Effects : The compound may induce cytotoxicity in specific cell lines, potentially impacting cancer research.

- Anti-inflammatory Properties : There are indications that certain alkanes can modulate inflammatory responses.

Case Studies and Research Findings

- Antimicrobial Activity : A study published in the Open Journal of Applied Sciences explored the antimicrobial effects of various alkanes, including this compound. Results showed significant inhibition of bacterial growth at certain concentrations, suggesting potential as a natural preservative or therapeutic agent against infections .

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The research utilized assays to measure cell viability and apoptosis rates, indicating that the compound could be further investigated for its anticancer properties .

- Inflammatory Response Modulation : Another study examined the effects of alkanes on inflammatory markers in vitro. The findings suggested that this compound could downregulate pro-inflammatory cytokines, presenting a potential avenue for therapeutic application in inflammatory diseases .

Quantitative Structure-Activity Relationship (QSAR)

A QSAR analysis was conducted to predict the biological activity based on molecular descriptors such as hydrophobicity and electronic properties. The study revealed correlations between structural features and biological responses, indicating that modifications to the alkane chain could enhance or diminish activity .

属性

IUPAC Name |

2,3-dimethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-5-6-7-8-10(4)9(2)3/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMNDMUOGQJCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871182 | |

| Record name | 2,3-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7146-60-3 | |

| Record name | Octane, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007146603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DIMETHYLOCTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octane, 2,3-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。